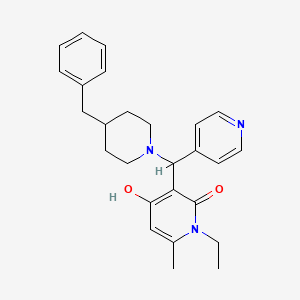
3-((4-benzylpiperidin-1-yl)(pyridin-4-yl)methyl)-1-ethyl-4-hydroxy-6-methylpyridin-2(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-((4-benzylpiperidin-1-yl)(pyridin-4-yl)methyl)-1-ethyl-4-hydroxy-6-methylpyridin-2(1H)-one is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that combines a piperidine ring, a pyridine ring, and a pyridinone moiety, making it an interesting subject for scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4-benzylpiperidin-1-yl)(pyridin-4-yl)methyl)-1-ethyl-4-hydroxy-6-methylpyridin-2(1H)-one typically involves multi-step organic reactions. The process begins with the preparation of the piperidine and pyridine intermediates, followed by their coupling through a series of condensation and cyclization reactions. Common reagents used in these reactions include benzyl chloride, pyridine, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
化学反应分析
Types of Reactions
3-((4-benzylpiperidin-1-yl)(pyridin-4-yl)methyl)-1-ethyl-4-hydroxy-6-methylpyridin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to modify the functional groups or the overall structure.
Substitution: The benzyl and pyridine groups can be substituted with other functional groups to create derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone derivative, while substitution reactions can produce a wide range of functionalized compounds.
科学研究应用
3-((4-benzylpiperidin-1-yl)(pyridin-4-yl)methyl)-1-ethyl-4-hydroxy-6-methylpyridin-2(1H)-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential interactions with biological targets, such as enzymes and receptors.
Medicine: Explored for its therapeutic potential in treating various diseases, including neurological disorders and cancers.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 3-((4-benzylpiperidin-1-yl)(pyridin-4-yl)methyl)-1-ethyl-4-hydroxy-6-methylpyridin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects, depending on the specific target and context.
相似化合物的比较
Similar Compounds
Substituted pyrazolo[1,5-A]pyridine compounds: These compounds share structural similarities and are known for their kinase inhibitory activity.
Piperidine derivatives: These compounds, such as NMDA receptor antagonists, have similar piperidine rings and are studied for their neurological effects.
Uniqueness
3-((4-benzylpiperidin-1-yl)(pyridin-4-yl)methyl)-1-ethyl-4-hydroxy-6-methylpyridin-2(1H)-one stands out due to its unique combination of functional groups and rings, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
属性
IUPAC Name |
3-[(4-benzylpiperidin-1-yl)-pyridin-4-ylmethyl]-1-ethyl-4-hydroxy-6-methylpyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31N3O2/c1-3-29-19(2)17-23(30)24(26(29)31)25(22-9-13-27-14-10-22)28-15-11-21(12-16-28)18-20-7-5-4-6-8-20/h4-10,13-14,17,21,25,30H,3,11-12,15-16,18H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XADVNVSMIIGJQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=C(C1=O)C(C2=CC=NC=C2)N3CCC(CC3)CC4=CC=CC=C4)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
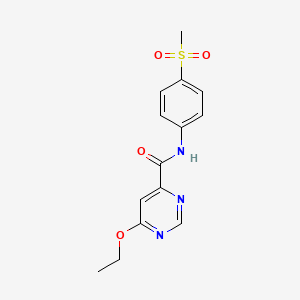
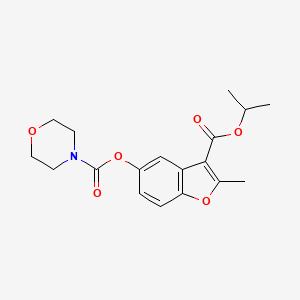
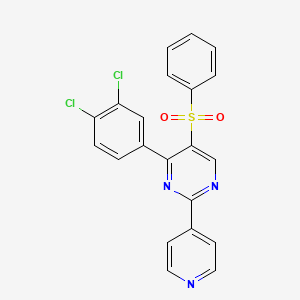

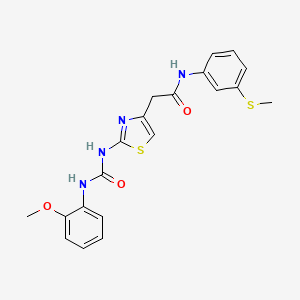
![4-chloro-N-[2-(4-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]benzene-1-sulfonamide](/img/structure/B2910566.png)
![(E)-2-Cyano-3-(5-fluoro-1-benzofuran-2-yl)-N-[2-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2910568.png)
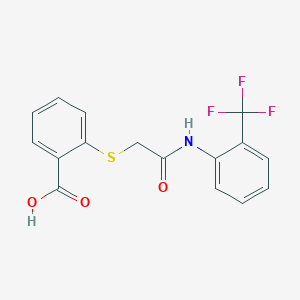
![3-Fluoro-4-[(pyrrolidin-2-yl)methoxy]benzene-1-sulfonamide hydrochloride](/img/structure/B2910573.png)
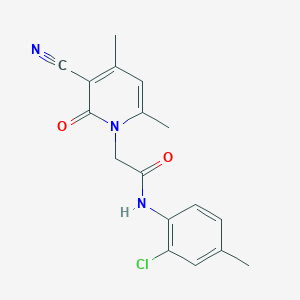
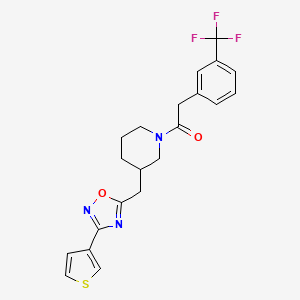
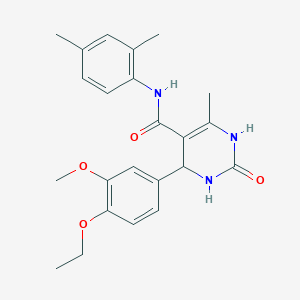
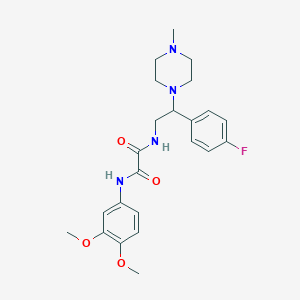
![N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2910582.png)
